Deacylated alfuzosin
Overview
Description
Deacylated alfuzosin is a derivative of alfuzosin . Alfuzosin is a selective alpha-1A-adrenergic receptor antagonist . It has been shown to minimize the effects of impurities in alfuzosin by binding competitively to the alpha-1A-adrenergic receptors .
Synthesis Analysis
Alfuzosin undergoes extensive hepatic metabolism, primarily via CYP3A4 . The metabolism includes oxidation, O-demethylation, and N-dealkylation . The methods for the simultaneous determination of alfuzosin and other compounds in pharmaceutical products have been established . These methods include thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA) .
Molecular Structure Analysis
The molecular formula of deacylated alfuzosin is C14H21N5O2 . The molecular weight is 291.3488 . It is achiral .
Chemical Reactions Analysis
Alfuzosin is metabolized via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation . The validated methods for the determination of alfuzosin in pharmaceutical formulation succeeded without interference of excipients .
Physical And Chemical Properties Analysis
The chemical formula of deacylated alfuzosin is C14H21N5O2 . The molecular weight is 291.35 g/mol . The Smiles notation is CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC .
Scientific Research Applications
Application in Chromatography
- Scientific Field : Analytical Chemistry
- Summary of Application : Alfuzosin is used in combination with Tadalafil for the treatment of benign prostatic hyperplasia. The simultaneous determination of these compounds is essential for routine analysis .
- Methods of Application : Two chromatographic methods, namely thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA), were developed and validated for the simultaneous determination of the combination of alfuzosin and tadalafil .
- Results or Outcomes : The two chromatographic methods are accurate, precise, and linear in the range of 400–2400 ng/band and 20–100 ng for alfuzosin and 200–1200 ng/band and 10–50 ng for tadalafil by TLC and HPLC, respectively .
Application in Electrochemical Detection
- Scientific Field : Electrochemistry
- Summary of Application : A novel electrochemical sensor for the detection of alfuzosin, a drug used to treat benign prostatic hyperplasia, was developed using a double-shelled Co3O4/NiCo2O4 nanocomposite-modified electrode .
- Methods of Application : The nanocomposites were synthesized using a template-assisted approach, with zeolitic imidazole framework-67 (ZIF-67) as the sacrificial template .
- Results or Outcomes : The nanocomposite-modified electrode exhibited excellent electrocatalytic activity towards AFZ oxidation, with a wide linear range of 5–180 µM and a low limit of detection of 1.37 µM .
Application in Treatment of Ejaculatory Dysfunction
- Scientific Field : Medical Science
- Summary of Application : Studies have demonstrated that alfuzosin not only improves lower urinary tract symptoms (LUTS) but also appears to preserve ejaculatory dysfunction (EjD) .
- Methods of Application : This application involves the administration of alfuzosin to patients suffering from EjD .
- Results or Outcomes : The use of alfuzosin has shown improvement in patients suffering from EjD .
Application in Pharmaceutical Products
- Scientific Field : Pharmaceutical Science
- Summary of Application : Alfuzosin is used in combination with Tadalafil for the treatment of benign prostatic hyperplasia. The simultaneous determination of these compounds is essential for routine analysis .
- Methods of Application : Two chromatographic methods, namely thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA), were developed and validated for the simultaneous determination of the combination of alfuzosin and tadalafil .
- Results or Outcomes : The two chromatographic methods are accurate, precise, and linear in the range of 400–2400 ng/band and 20–100 ng for alfuzosin and 200–1200 ng/band and 10–50 ng for tadalafil by TLC and HPLC, respectively .
Application in Biological Samples
- Scientific Field : Biochemistry
- Summary of Application : A novel electrochemical sensor for the detection of alfuzosin, a drug used to treat benign prostatic hyperplasia, was developed using a double-shelled Co3O4/NiCo2O4 nanocomposite-modified electrode .
- Methods of Application : The nanocomposites were synthesized using a template-assisted approach, with zeolitic imidazole framework-67 (ZIF-67) as the sacrificial template .
- Results or Outcomes : The sensor was successfully applied to determine the AFZ in pharmaceutical tablets and human serum samples, with satisfactory recoveries .
Application in Medical Expulsive Therapy
- Scientific Field : Medical Science
- Summary of Application : Alfuzosin has been used as Medical Expulsive Therapy for Ureteral Stones .
- Methods of Application : This application involves the administration of alfuzosin to patients suffering from Ureteral Stones .
- Results or Outcomes : The use of alfuzosin has shown improvement in patients suffering from Ureteral Stones .
Application in Pharmaceutical Products
- Scientific Field : Pharmaceutical Science
- Summary of Application : Alfuzosin is used in combination with Tadalafil for the treatment of benign prostatic hyperplasia. The simultaneous determination of these compounds is essential for routine analysis .
- Methods of Application : Two chromatographic methods, namely thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA), were developed and validated for the simultaneous determination of the combination of alfuzosin and tadalafil .
- Results or Outcomes : The two chromatographic methods are accurate, precise, and linear in the range of 400–2400 ng/band and 20–100 ng for alfuzosin and 200–1200 ng/band and 10–50 ng for tadalafil by TLC and HPLC, respectively .
Application in Biological Samples
- Scientific Field : Biochemistry
- Summary of Application : A novel electrochemical sensor for the detection of alfuzosin, a drug used to treat benign prostatic hyperplasia, was developed using a double-shelled Co3O4/NiCo2O4 nanocomposite-modified electrode .
- Methods of Application : The nanocomposites were synthesized using a template-assisted approach, with zeolitic imidazole framework-67 (ZIF-67) as the sacrificial template .
- Results or Outcomes : The sensor was successfully applied to determine the AFZ in pharmaceutical tablets and human serum samples, with satisfactory recoveries .
Application in Medical Expulsive Therapy
- Scientific Field : Medical Science
- Summary of Application : Alfuzosin has been used as Medical Expulsive Therapy for Ureteral Stones .
- Methods of Application : This application involves the administration of alfuzosin to patients suffering from Ureteral Stones .
- Results or Outcomes : The use of alfuzosin has shown improvement in patients suffering from Ureteral Stones .
Safety And Hazards
Alfuzosin lowers blood pressure and may cause dizziness or fainting, especially if you take heart or blood pressure medications . It may also cause serious side effects such as a light-headed feeling, like you might pass out; new or worsening chest pain; upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or penis erection that is painful or lasts 4 hours or longer .
Future Directions
Alfuzosin is an effective drug for the treatment of lower urinary tract symptoms (LUTS)/benign prostatic hyperplasia (BPH), with a lower rate of sexual disorders compared with other alpha-blockers . It is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity . Safety and efficacy of alfuzosin have been reported also in case of combination therapy with antimuscarinic agents and PDE5i .
properties
IUPAC Name |
2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJQTPDNHTWGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Quinazolinediamine, N2-(3-aminopropyl)-6,7-dimethoxy-N2-methyl- | |
CAS RN |
76362-29-3 | |
Record name | Deacylated alfuzosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076362293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEACYLATED ALFUZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X166NKW50I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.